SIL-IS Accuracy and Precision
The use of stable isotope-labeled internal standards (SIL-IS) like Tipelukast-D6 represents the analytical gold standard for quantitative LC-MS/MS [1]. A head-to-head method comparison in bioanalytical chemistry demonstrates that SIL-IS methods yield significantly lower inter-assay coefficients of variation (CV) compared to methods employing a non-coeluting structural analog IS [2].
| Evidence Dimension | Inter-assay precision (as % CV) |
|---|---|
| Target Compound Data | ≤5.0% CV |
| Comparator Or Baseline | Non-coeluting structural analog internal standard: 8-15% CV |
| Quantified Difference | Reduction in CV of at least 3-10 percentage points |
| Conditions | Analysis of small-molecule drugs in human plasma by LC-MS/MS [2] |
Why This Matters
Superior precision directly translates to higher confidence in pharmacokinetic parameter estimates (e.g., Cmax, AUC) and reduces the required number of analytical repeat analyses, saving time and resources.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. 2005;19(3):401-407. View Source
- [2] Matuszewski BK, Constanzer ML, Chavez-Eng CM. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. 2003;75(13):3019-3030. View Source
